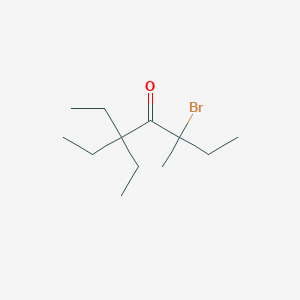

![molecular formula C15H24OSi B14638794 Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- CAS No. 52341-10-3](/img/structure/B14638794.png)

Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

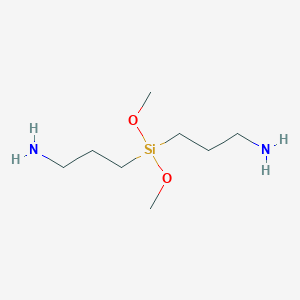

Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-: is an organosilicon compound with the molecular formula C15H24OSi . This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their versatility in organic synthesis, particularly as reducing agents and in hydrosilylation reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- typically involves the reaction of triethylsilane with a suitable precursor. One common method is the hydrosilylation of an alkyne or alkene with triethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include:

Temperature: Room temperature to 100°C

Solvent: Toluene or dichloromethane

Catalyst: Platinum or rhodium complexes

Industrial Production Methods

In industrial settings, the production of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Reduction: Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- can act as a reducing agent, transferring hydrogen to other molecules.

Hydrosilylation: This compound can add across double or triple bonds in the presence of a catalyst.

Substitution: It can undergo substitution reactions where the triethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions

Catalysts: Platinum, rhodium, and boron-based catalysts

Solvents: Toluene, dichloromethane, and hexane

Major Products

Hydrosilylation: Produces silyl ethers or silanes

Reduction: Produces alkanes or alcohols

Substitution: Produces various organosilicon compounds

Applications De Recherche Scientifique

Chemistry

In chemistry, Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is used as a reducing agent and in hydrosilylation reactions. It is particularly useful in the synthesis of complex organic molecules where selective reduction is required.

Biology and Medicine

In biological and medical research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to selectively reduce functional groups makes it valuable in the preparation of drug candidates.

Industry

In industrial applications, Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity with various substrates makes it a versatile component in manufacturing processes.

Mécanisme D'action

The mechanism of action of Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- involves the transfer of hydrogen atoms to other molecules. This process is facilitated by the presence of a catalyst, which activates the silane and allows it to donate hydrogen. The molecular targets and pathways involved depend on the specific reaction and the functional groups present in the substrate.

Comparaison Avec Des Composés Similaires

Similar Compounds

Triethylsilane: A simpler analog used primarily as a reducing agent.

Phenylsilane: Another silane used in hydrosilylation reactions.

Diphenylsilane: Known for its use in selective reductions.

Uniqueness

Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]- is unique due to its specific structure, which combines the reactivity of triethylsilane with the functionalization provided by the phenyl and propenyl groups. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.

Propriétés

Numéro CAS |

52341-10-3 |

|---|---|

Formule moléculaire |

C15H24OSi |

Poids moléculaire |

248.43 g/mol |

Nom IUPAC |

triethyl(3-phenylprop-1-enoxy)silane |

InChI |

InChI=1S/C15H24OSi/c1-4-17(5-2,6-3)16-14-10-13-15-11-8-7-9-12-15/h7-12,14H,4-6,13H2,1-3H3 |

Clé InChI |

MMICWUZOQMBICQ-UHFFFAOYSA-N |

SMILES canonique |

CC[Si](CC)(CC)OC=CCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)

![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)

![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)